5-(Benzoylamino)pentanoic acid
CAS No.: 15647-47-9
Cat. No.: VC21071219
Molecular Formula: C12H15NO3
Molecular Weight: 221.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 15647-47-9 |
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Molecular Formula | C12H15NO3 |
Molecular Weight | 221.25 g/mol |
IUPAC Name | 5-benzamidopentanoic acid |
Standard InChI | InChI=1S/C12H15NO3/c14-11(15)8-4-5-9-13-12(16)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,13,16)(H,14,15) |
Standard InChI Key | LAPZULVOGQPDBE-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(=O)NCCCCC(=O)O |
Canonical SMILES | C1=CC=C(C=C1)C(=O)NCCCCC(=O)O |
Introduction
Chemical Structure and Properties
5-(Benzoylamino)pentanoic acid is characterized by its unique chemical structure (C₁₂H₁₅NO₃) that combines a benzoyl group attached to an amino functionality on a pentanoic acid backbone. The molecular weight of the compound is 221.25 g/mol .
Physical Properties
The compound exists as a white to yellow solid at room temperature and exhibits the following physical properties:
Property | Value |
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Molecular Weight | 221.25200 g/mol |
Density | 1.161 g/cm³ |
Melting Point | 94°C |
Boiling Point | 483.7°C at 760 mmHg |
Flash Point | 246.4°C |
Exact Mass | 221.10500 |
LogP | 2.06220 |
Vapor Pressure | 3.6E-10 mmHg at 25°C |
Index of Refraction | 1.542 |
Table 1: Physical properties of 5-(Benzoylamino)pentanoic acid
Chemical Properties
The compound contains both carboxylic acid and amide functional groups, which influence its chemical behavior:
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The carboxylic acid group (pKa ≈ 4-5) makes it acidic in aqueous solutions
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The amide bond provides hydrogen bonding capabilities
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The compound demonstrates moderate solubility in polar organic solvents
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It can participate in various chemical reactions typical of carboxylic acids and amides, including esterification, amidation, and hydrolysis
The structural characteristics of 5-(benzoylamino)pentanoic acid are defined by the following identifiers:
Identifier Type | Value |
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IUPAC Name | 5-benzamidopentanoic acid |
InChI | InChI=1S/C12H15NO3/c14-11(15)8-4-5-9-13-12(16)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,13,16)(H,14,15) |
InChIKey | LAPZULVOGQPDBE-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(=O)NCCCCC(=O)O |
Table 2: Chemical identifiers for 5-(Benzoylamino)pentanoic acid
Synthesis Methods
Several synthetic routes have been developed for the preparation of 5-(benzoylamino)pentanoic acid, with varying degrees of efficiency and complexity.
Alternative Synthesis Methods
Alternative synthetic approaches include:
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Direct acylation of 5-aminopentanoic acid with benzoyl chloride:
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Hydrolysis of corresponding nitriles or esters:
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Starting from 5-benzamidopentanenitrile or corresponding esters
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Controlled hydrolysis conditions to preserve the amide bond while hydrolyzing the nitrile/ester functionality
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Applications and Biological Activity
The compound has found various applications in chemical and pharmaceutical research, serving both as a useful intermediate and as a compound with potential biological activities.
Use as a Chemical Intermediate
5-(Benzoylamino)pentanoic acid serves as an important intermediate in various chemical transformations:
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Synthesis of 5-aminolevulinic acid hydrochloride:
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Formation of amide derivatives:
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Precursor for heterocyclic compounds:
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The functional groups present in the molecule allow cyclization reactions
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These can lead to the formation of various heterocyclic compounds with potential biological activities
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Research Findings
Scientific research on 5-(benzoylamino)pentanoic acid and related compounds has yielded several noteworthy findings.
Synthesis Optimization Studies
Research has focused on optimizing the synthesis methods to improve yield, purity, and environmental sustainability:
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Catalytic effects in synthesis:
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Green chemistry approaches:
Analytical Characterization
Advanced analytical techniques have been employed to fully characterize 5-(benzoylamino)pentanoic acid:
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Spectroscopic data:
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NMR studies providing detailed structural information
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IR spectroscopy confirming the presence of characteristic functional groups
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Mass spectrometry verifying molecular weight and fragmentation patterns
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Chromatographic analyses:
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HPLC methods for purity determination
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TLC systems for reaction monitoring
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GC-MS approaches for volatile derivatives
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